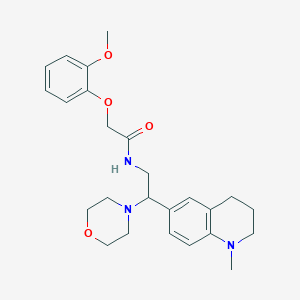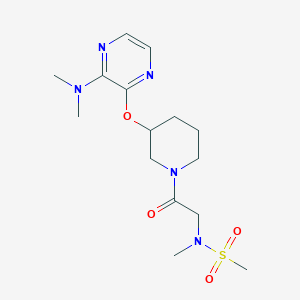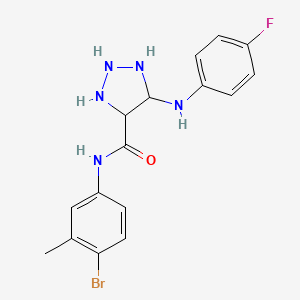![molecular formula C22H20N6O3S B2933112 N1-(4-carbamoylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 941945-29-5](/img/structure/B2933112.png)
N1-(4-carbamoylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N1-(4-carbamoylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a complex organic molecule that contains a triazole and a thiazole ring. Triazoles are a class of five-membered rings with three nitrogen atoms and two carbon atoms . Thiazoles, on the other hand, are a type of organic compound that contains a ring made up of both sulfur and nitrogen .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazoles are often synthesized using the Huisgen cycloaddition or the azide-alkyne Huisgen cycloaddition . Thiazoles can be synthesized through the reaction of α-haloketones and thioamides .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the triazole and thiazole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
Triazoles and thiazoles are known to participate in a variety of chemical reactions. For instance, triazoles can undergo N-alkylation and N-acylation reactions . Thiazoles can participate in reactions such as halogenation and nitration .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, revealing their potential antimicrobial, antilipase, and antiurease activities. This indicates the compound's relevance in developing new antibacterial and enzyme inhibitory agents (Başoğlu et al., 2013).
Cyclocondensation for Novel Compounds
Liu et al. (1987) focused on the cyclocondensation of 3-amino-2-iminonaphtho[1,2-d]thiazole with oxalic acid derivatives, leading to the synthesis of unique compounds with potential applications in chemical research and drug development (Liu et al., 1987).
Celecoxib Derivatives for Multi-targeted Therapies
Küçükgüzel et al. (2013) synthesized novel celecoxib derivatives, evaluating their multi-targeted therapeutic potential, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study highlights the versatility of such compounds in addressing multiple health issues (Küçükgüzel et al., 2013).
Antiallergy Agents
Research by Hargrave et al. (1983) into N-(4-substituted-thiazolyl)oxamic acid derivatives uncovered their significant antiallergy activity, providing a foundation for developing new antiallergic medications (Hargrave et al., 1983).
Anti-Tumor Agents Incorporating Thiophene
Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activities, especially against hepatocellular carcinoma (HepG2) cell lines. This indicates the compound's potential in cancer therapy (Gomha et al., 2016).
Antibacterial Activity of Azole Derivatives
Tumosienė et al. (2012) synthesized azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives, revealing good antibacterial activity against specific strains, suggesting applications in developing new antibacterial agents (Tumosienė et al., 2012).
Ethanol-Induced Oxidative Stress Prevention
Aktay et al. (2005) investigated thiazolo[3,2-b]-1,2,4-triazoles for their protective effects against ethanol-induced oxidative stress in mouse brain and liver, highlighting the compound's potential in oxidative stress management (Aktay et al., 2005).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid, originating from cell membrane phospholipids through the action of phospholipase a2 .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit significant anti-inflammatory and analgesic activities .
Propiedades
IUPAC Name |
N'-(4-carbamoylphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S/c1-13-4-2-3-5-17(13)19-26-22-28(27-19)16(12-32-22)10-11-24-20(30)21(31)25-15-8-6-14(7-9-15)18(23)29/h2-9,12H,10-11H2,1H3,(H2,23,29)(H,24,30)(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSIDGWBLLWQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide](/img/structure/B2933032.png)

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2933034.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2933035.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2933036.png)
![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2933039.png)
![1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2933042.png)
![N-[1-(Furan-2-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2933044.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2933045.png)
![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2933047.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2933050.png)


